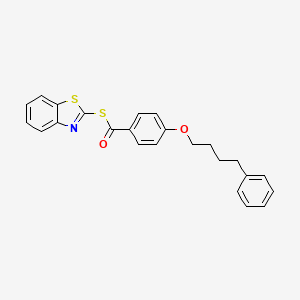

S-1,3-Benzothiazol-2-yl 4-(4-phenylbutoxy)benzene-1-carbothioate

Description

S-1,3-Benzothiazol-2-yl 4-(4-phenylbutoxy)benzene-1-carbothioate is a synthetic small molecule characterized by a benzothiazole core linked via a thioester group to a substituted benzene ring. The 4-phenylbutoxy substituent on the benzene ring enhances lipophilicity, which may influence membrane permeability and pharmacokinetic properties. This compound’s design leverages the benzothiazole scaffold’s known role in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications .

Properties

CAS No. |

917898-04-5 |

|---|---|

Molecular Formula |

C24H21NO2S2 |

Molecular Weight |

419.6 g/mol |

IUPAC Name |

S-(1,3-benzothiazol-2-yl) 4-(4-phenylbutoxy)benzenecarbothioate |

InChI |

InChI=1S/C24H21NO2S2/c26-23(29-24-25-21-11-4-5-12-22(21)28-24)19-13-15-20(16-14-19)27-17-7-6-10-18-8-2-1-3-9-18/h1-5,8-9,11-16H,6-7,10,17H2 |

InChI Key |

LZNSBMDAQVOHOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)SC3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-1,3-Benzothiazol-2-yl 4-(4-phenylbutoxy)benzene-1-carbothioate typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic routes include:

Condensation Reactions: The condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring.

Substitution Reactions: Introduction of the phenylbutoxy group through nucleophilic substitution reactions.

Thioester Formation: The final step involves the formation of the carbothioate group through esterification reactions.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions are used to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

S-1,3-Benzothiazol-2-yl 4-(4-phenylbutoxy)benzene-1-carbothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioester group to thiols or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that S-1,3-Benzothiazol-2-yl 4-(4-phenylbutoxy)benzene-1-carbothioate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The compound's mechanism appears to involve disruption of microbial cell membranes, which is crucial for its bactericidal effects .

Anti-cancer Properties

The compound has also been investigated for its anti-cancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of specific apoptotic pathways, suggesting that this compound could be further developed as a chemotherapeutic agent .

Inhibitory Effects on Enzymes

this compound has been studied for its inhibitory effects on certain enzymes involved in disease processes. For instance, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are implicated in inflammatory diseases and cancer progression. This inhibition could lead to the development of anti-inflammatory drugs .

Agricultural Applications

Pesticidal Activity

In agricultural research, this compound has been evaluated for its pesticidal properties. It has demonstrated efficacy against various pests, including aphids and beetles. Its application in crop protection can potentially reduce the reliance on more toxic pesticides, promoting sustainable agricultural practices .

Plant Growth Regulation

Additionally, this compound has been explored as a plant growth regulator. It can enhance root development and overall plant vigor under certain conditions. This property can be particularly beneficial in improving crop yields and resilience against environmental stressors .

Material Science Applications

Polymer Additives

this compound has potential applications as an additive in polymer formulations. Its inclusion can enhance thermal stability and mechanical properties of polymers, making them suitable for a wider range of applications in industries such as packaging and automotive .

Nanocomposite Development

Research into nanocomposites incorporating this compound suggests improvements in electrical conductivity and thermal resistance. These properties are vital for applications in electronics and energy storage devices .

Case Studies

Mechanism of Action

The mechanism of action of S-1,3-Benzothiazol-2-yl 4-(4-phenylbutoxy)benzene-1-carbothioate involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

AS601245

AS601245 (1,3-benzothiazol-2-yl (2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl)acetonitrile) shares the benzothiazole core but differs in substituents and linkage. Its pyrimidine-acetonitrile side chain targets c-Jun N-terminal kinases (JNKs), whereas the carbothioate group in the main compound may confer distinct reactivity and binding modes. AS601245’s pyridinyl and amino groups enhance solubility but reduce lipophilicity compared to the 4-phenylbutoxy substituent in the main compound .

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

This derivative () replaces the carbothioate group with a chloro and methoxyphenyl substituent. Unlike the main compound’s flexible 4-phenylbutoxy chain, this rigid methoxyphenyl group may limit conformational adaptability in biological targets .

Carbothioate and Sulfonyl Analogues

4-(1,3-Benzothiazol-2-yl)benzene-1-sulfonyl chloride

This compound () features a sulfonyl chloride group instead of a carbothioate. The sulfonyl chloride’s electrophilic nature enables nucleophilic substitution reactions, contrasting with the thioester’s susceptibility to hydrolysis. IR data for this derivative (ν(SO2Cl) at 1204 cm⁻¹) highlights distinct vibrational modes absent in the main compound, which lacks sulfonyl groups .

Cpd D (1,3-benzothiazol-2-yl)carbamoylmethanesulfonic acid

Cpd D () includes a carbamoyl linkage and sulfonic acid group, enhancing water solubility. The carbamoyl group’s hydrogen-bonding capacity contrasts with the thioester’s hydrophobic character, suggesting divergent interactions with enzymes or receptors .

Pharmacological Activity and Substituent Effects

- Antitubercular Activity : 2-Aryl benzothiazoles () demonstrate inhibitory effects against Mycobacterium tuberculosis H37Rv. The main compound’s 4-phenylbutoxy chain may enhance membrane penetration in mycobacteria compared to simpler aryl substituents .

- Kinase Inhibition : AS601245’s JNK inhibition (IC₅₀ ~ 150 nM) suggests benzothiazole derivatives’ versatility in targeting kinases. The main compound’s thioester group could modulate selectivity for other kinase families .

Physicochemical and Spectroscopic Data Comparison

Note: Data gaps indicate unreported values in the provided evidence.

Biological Activity

S-1,3-Benzothiazol-2-yl 4-(4-phenylbutoxy)benzene-1-carbothioate is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its structural characteristics, synthesis, and significant biological effects, supported by relevant data and case studies.

Structural Characteristics

The compound features a unique structure comprising a benzothiazole ring , a phenylbutoxy group , and a carbothioate moiety . The molecular formula is with a molecular weight of approximately 419.6 g/mol. The presence of sulfur and nitrogen in the benzothiazole ring contributes to its biological activity, making it a subject of interest in medicinal chemistry.

| Structural Component | Description |

|---|---|

| Benzothiazole | Heterocyclic compound with sulfur and nitrogen. |

| Phenylbutoxy group | Aliphatic ether that enhances lipophilicity. |

| Carbothioate moiety | Functional group contributing to reactivity. |

Synthesis

The synthesis of this compound typically involves several steps, including the use of green chemistry principles to enhance yield and minimize environmental impact. Common methods include:

- Microwave Irradiation : Accelerates reaction times and improves yields.

- One-Pot Multicomponent Reactions : Streamlines the synthesis process by combining multiple reactants in a single step.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. Studies demonstrate that it targets specific signaling pathways involved in cell proliferation and survival:

- Mechanism of Action : The compound interacts with cellular receptors and enzymes, disrupting cancer cell metabolism.

- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability, indicating potential as an anticancer agent.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell lines.

Neuroprotective Effects

Recent studies suggest neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and promote neuronal survival.

Research Findings

A review of recent literature highlights the following key findings regarding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.